2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone
Description
2-((1-(2,5-Dimethylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a heterocyclic organic compound featuring an indole core substituted with a 2,5-dimethylbenzyl group at the 1-position and a thioether-linked morpholinoethanone moiety at the 3-position. Its molecular formula is C₂₃H₂₄N₂O₂S, with a molecular weight of 400.51 g/mol. The compound’s structure combines aromatic, sulfur-containing, and morpholine-based functionalities, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors influenced by lipophilic and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-17-7-8-18(2)19(13-17)14-25-15-22(20-5-3-4-6-21(20)25)28-16-23(26)24-9-11-27-12-10-24/h3-8,13,15H,9-12,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBRAHNRKKCZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Thioether Linkage: The indole derivative is then reacted with a thiol compound, such as 2,5-dimethylbenzylthiol, under basic conditions to form the thioether linkage.
Attachment of the Morpholino Group: Finally, the thioether intermediate is reacted with morpholine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholinoethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated indole derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: Due to its potential biological activity, this compound could be explored for its effects on various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s unique structure may lend itself to applications in the development of new materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites, affecting metabolic pathways.
Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA Intercalation: The indole moiety may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared to analogs sharing key structural motifs: morpholinoethanone derivatives and indole/thioether-containing molecules. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations:
MCNPIBI () employs a benzoimidazole-terphenyl scaffold optimized for luminescence, highlighting divergent design priorities (medicinal vs. optoelectronic applications).
Substituent Impact :
- The 2,5-dimethylbenzyl group in the target compound introduces steric bulk and lipophilicity, which may influence membrane permeability or receptor binding. In contrast, the nitrile group in MCNPIBI enhances electron-withdrawing properties for charge transport in OLEDs.
Synthetic Pathways :
- The target compound likely involves Suzuki-Miyaura coupling for indole functionalization, analogous to MCNPIBI’s synthesis (). However, the imidazothiazole derivative () was resolved via simulated annealing in EXPO software, emphasizing crystallographic challenges in structurally rigid analogs.
Physicochemical Properties: Limited solubility data are available for the target compound, but its morpholine moiety suggests moderate aqueous solubility compared to the more hydrophobic terphenyl systems in MCNPIBI. The imidazothiazole derivative () exhibits a lower molecular weight (295.36 vs.
Research Findings and Limitations
- Structural Analysis : The target compound’s crystallographic data remain unpublished, unlike the imidazothiazole analog (), which was refined using EXPO and Rietveld methods (Rp = 1.625, Rwp = 2.11) .
- Biological Activity: No peer-reviewed studies on the target compound’s pharmacological activity exist, whereas imidazothiazole derivatives are often explored for kinase inhibition.
- Synthetic Challenges : The 2,5-dimethylbenzyl group may complicate regioselective synthesis, requiring optimized catalysis or protecting-group strategies.
Biological Activity
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a synthetic compound with a complex structure that includes an indole core and a thioether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. Its molecular formula is C23H24N2OS, with a molecular weight of approximately 408.52 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The indole moiety is known for its role in modulating enzyme activity and receptor function, which can lead to the inhibition of specific biological pathways associated with inflammation and cancer progression.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines while maintaining selectivity towards malignant cells over normal cells.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
Data Table: Cytotoxicity Studies
The following table summarizes the cytotoxic effects observed in various cancer cell lines treated with this compound:
| Cell Line | IC50 (µM) | Treatment Duration | Observed Effects |
|---|---|---|---|
| HeLa | 75.4 | 24 hours | Significant apoptosis and necrosis |
| U87 | 87.6 | 24 hours | Increased necrotic phase |
| EUFA30 | 200.0 | 48 hours | Lower sensitivity compared to cancer cells |
Study on Anticancer Activity
In a study evaluating the anticancer properties of various indole derivatives, this compound was tested against HeLa and U87 cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 75.4 µM for HeLa cells after 24 hours of treatment. The mechanism involved increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer agent.
Study on Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of thioacetamide derivatives found that compounds similar to this compound effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a promising application for this compound in managing inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
